- Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-PositionsJournal of Medicinal Chemistry, 2007, 50(2), 199-210,
Cas no 922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

922718-57-8 structure
Nombre del producto:2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Número CAS:922718-57-8
MF:C16H24BNO2
Megavatios:273.17826461792
MDL:MFCD11044665
CID:796976
PubChem ID:16102686
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 1,2,3,4-TETRAHYDRO-2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-ISOQUINOLINE
- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline
- Isoquinoline,1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1,2,3,4-Tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (ACI)
- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
- SCHEMBL586404
- CS-0131457
- MFCD11044665
- 922718-57-8
- XLB71857
- G18852
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester
- SB39952
- DTXSID40582875
- SY040981
- BS-24799
-
- MDL: MFCD11044665
- Renchi: 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3
- Clave inchi: QRMAQYCEYDOEGC-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=C2CCN(CC2=CC=1)C
Atributos calculados
- Calidad precisa: 273.1900092g/mol
- Masa isotópica única: 273.1900092g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 1
- Complejidad: 356
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 21.7Ų
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Información de Seguridad
- Condiciones de almacenamiento:Sealed in dry,2-8°C
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52621-1g |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 98% | 1g |
¥2780.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10787-1G |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 95% | 1g |
¥ 4,290.00 | 2023-04-13 | |
TRC | M010667-100mg |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 100mg |
$ 335.00 | 2022-06-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52621-250mg |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 98% | 250mg |
¥1448.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1005073-5g |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 95% | 5g |
$2235 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-500mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 500mg |
2332.12CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-5g |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 5g |
11448.57CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-50mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 50mg |
1034.61CNY | 2021-05-07 | |
1PlusChem | 1P006MAS-1g |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 97% | 1g |
$993.00 | 2023-12-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-250mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 250mg |
¥2605.69 | 2025-01-21 |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 8 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referencia
- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 1 h, 100 °C
Referencia
- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- (1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as protein kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 16 h, 100 °C
Referencia
- Pyrrolo[2,3-b]pyridines as HPK1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- PRC2 inhibitors for use in treating blood disorders, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 18 h, 90 °C
Referencia
- Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivityMedChemComm, 2014, 5(10), 1533-1539,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 25 °C → 90 °C; 2 h, 90 °C
Referencia
- Preparation of resorcinol derivative as hsp90 inhibitor useful in the treatment of related diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, rt → 100 °C
Referencia
- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referencia
- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
Referencia
- Process for preparation of compound having kinase inhibitory function and application thereof, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referencia
- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,4-Dioxane ; 25 °C; 2 h, 80 °C
Referencia
- Preparation of acylamino acid heterocyclyl amides for the treatment of BAF complex-related disorders, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C
Referencia
- Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
Referencia
- Process for preparation of compound having kinase inhibitory function and application thereof, World Intellectual Property Organization, , ,
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Raw materials
- 6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (>85%)
- Bis(pinacolato)diborane
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- Pinacolborane
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl ester
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Preparation Products
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Literatura relevante
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline) Productos relacionados
- 18720-66-6(6-Methyl-3-heptanol)
- 444617-44-1(2,2,2-Trifluoro-N-piperidin-4-ylmethyl-acetamide)
- 478263-93-3(2-Pyridinemethanamine,a-cyclopropyl-,hydrochloride (1:1))
- 1049812-34-1(N-(2-Methylphenyl)-N-(methylsulfonyl)alanine)
- 1261996-30-8([1,1'-Biphenyl]-4-carboxylic acid, 3-fluoro-3'-hydroxy-5'-methyl-, ethyl ester)
- 1824054-46-7(3-(Pyrrolidin-2-ylmethyl)thiazolidine-2,4-dione hydrochloride)
- 2138353-31-6(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-pyrazol-4-amine)
- 359901-45-4(8-(butylamino)-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1105213-42-0(1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide)
- 2378501-12-1((3-Bromo-5-methylphenyl)hydrazine;hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:922718-57-8)2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):179.0/360.0
atkchemica
(CAS:922718-57-8)2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe